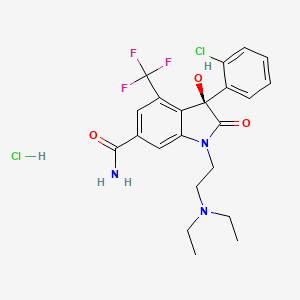

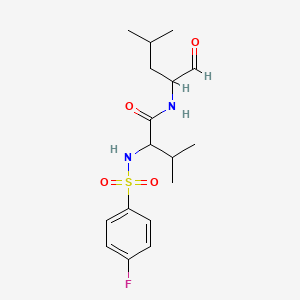

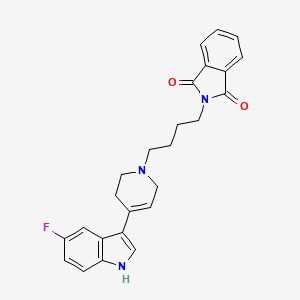

![molecular formula C17H17F3N2O3 B1681073 5-methyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]furan-2-carboxamide CAS No. 848057-98-7](/img/structure/B1681073.png)

5-methyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]furan-2-carboxamide

Übersicht

Beschreibung

SPHINX is a new generation SPRK1 inhibitor which promotes splice switching of VEGFA165 to VEGFA165b to inhibit tumor growth in vivo.

Eigenschaften

IUPAC Name |

5-methyl-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N2O3/c1-11-2-5-15(25-11)16(23)21-13-10-12(17(18,19)20)3-4-14(13)22-6-8-24-9-7-22/h2-5,10H,6-9H2,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZCPNRVICXFZJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is SPHINX and what is its biological significance?

A1: SPHINX refers to a family of circular DNA molecules originally discovered in mammalian cells, including neuronal cell lines and brain tissue []. These DNA sequences show significant homology to segments of bacteriophages that infect Acinetobacter species []. The presence of SPHINX sequences in the environmentally isolated brain suggests a potential ancient symbiotic relationship and possible roles in sophisticated neural functions [].

Q2: Is there evidence that SPHINX DNA sequences are expressed in mammals?

A2: Yes, research has demonstrated that the 1.76 kb SPHINX 1.8 DNA sequence, containing an iteron and an open reading frame (ORF), is actively expressed in neural cells and brain tissue []. This ORF encodes a ~41 kDa protein termed spx1 [].

Q3: How was the spx1 protein characterized?

A3: Researchers developed an antibody against a unique internal peptide of spx1 []. Western blot analysis using this antibody confirmed the presence of spx1 in both cultured cells and brain tissue []. This protein appears to be nonglycosylated and resistant to proteinase K digestion [].

Q4: Where is the spx1 protein localized within cells?

A4: In cultured cells, spx1 displays a perinuclear distribution []. Interestingly, within brain tissue, spx1 concentrates in terminal synaptic boutons, specifically those on anterior motor horn neurons known to integrate complex neural inputs [].

Q5: Does SPHINX 1.8 expression influence host prion protein?

A5: No, research indicates that SPHINX 1.8 expression is not related to the expression of the host prion protein or its pathogenic amyloid form [].

Q6: What is the role of SRPK1 in cancer?

A7: Serine arginine protein kinase 1 (SRPK1) plays a crucial role in regulating alternative splicing, a process often dysregulated in cancer cells [, ]. SRPK1 phosphorylates serine arginine splice factor 1 (SRSP1), controlling the alternative splicing of the vascular endothelial growth factor (VEGF) gene []. This results in the production of two isoforms: the pro-angiogenic and pro-nociceptive VEGF-A165a and the anti-angiogenic VEGF-A165b, which has shown potential in mitigating pain in inflammatory and neuropathic pain models [].

Q7: What is SPHINX-31 and how does it function?

A8: SPHINX-31 is a potent and selective small molecule inhibitor of SRPK1 []. It exerts its effects by binding to the ATP-binding site of SRPK1, thereby preventing the phosphorylation of SR proteins []. This inhibition of SRPK1 activity can impact the alternative splicing of various genes, including VEGF, leading to potential therapeutic benefits in cancer and other diseases [, ].

Q8: Has SPHINX-31 shown potential as an anti-cancer agent?

A9: In vitro studies have demonstrated that SPHINX-31, by inhibiting SRPK1, reduces cell viability and induces apoptosis in the acute myeloid leukemia cell line Kasumi-1 []. Furthermore, combining SPHINX-31 with the chemotherapy drug azacitidine enhanced the anti-cancer effects of azacitidine [].

Q9: Are there other potential applications for SPHINX-31?

A10: While the anti-cancer potential of SPHINX-31 is promising, research also suggests a potential role in pain management. In a rat model of osteoarthritis, administration of SPHINX-31 led to increased activation of spinal microglia and altered astrocyte activity and vascular association in the periaqueductal gray (PAG), a brain region involved in pain modulation [].

Q10: Can you explain the SPHINX algorithm in bioinformatics?

A11: SPHINX is a hybrid algorithm used for taxonomic binning of metagenomic sequences []. It combines the speed of composition-based algorithms with the accuracy and specificity of alignment-based approaches []. SPHINX utilizes both compositional features and alignment information to efficiently classify metagenomic sequences into their respective taxonomic groups [].

Q11: What are the advantages of using the SPHINX algorithm?

A11: SPHINX offers several advantages for metagenomic analysis:

- Speed: It analyzes metagenomic datasets as rapidly as composition-based algorithms, making it suitable for large datasets [].

- Accuracy: SPHINX exhibits comparable binning efficiency to alignment-based algorithms in terms of accuracy and specificity of taxonomic assignments [].

- Hybrid approach: By combining compositional and alignment-based features, SPHINX leverages the strengths of both approaches for improved metagenomic analysis [].

Q12: Is the SPHINX algorithm accessible to researchers?

A13: Yes, a web server hosting the SPHINX algorithm is publicly available, providing researchers with a user-friendly interface to perform taxonomic binning of metagenomic sequences [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

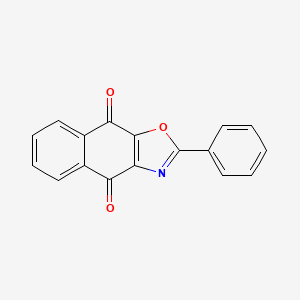

![3-(2-Hydroxy-ethoxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B1680997.png)

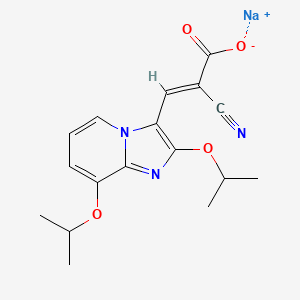

![Naphtho[1,2-d]thiazol-2-amine](/img/structure/B1681003.png)

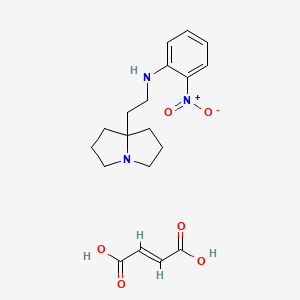

![2-[(3S,10S,13R,14R,17S)-3-hydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,11,12,17-octahydro-1H-cyclopenta[a]phenanthren-14-yl]acetic acid](/img/structure/B1681005.png)

![2-[2-[(2R,3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-1,2,3,3a,4,5,6,6a-octahydropentalen-2-yl]ethoxy]acetic acid](/img/structure/B1681010.png)

![(2S,3R)-3-(3,4-Dihydroxyphenyl)-2-[3-(4-fluorophenyl)propylamino]-3-hydroxy-1-pyrrolidin-1-ylpropan-1-one;hydrobromide](/img/structure/B1681011.png)